2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride
Description
Key Structural Features:
Crystallographic studies of related benzimidazole derivatives reveal planar benzimidazole rings with substituents adopting specific orientations. For example, in 1,2-bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol, the benzimidazole planes intersect at 75.04°, while the ethylamine side chain in analogous compounds forms hydrogen bonds via NH$$_3^+$$ and Cl$$^-$$ ions. Although direct crystallographic data for this compound are limited, its structural analogies suggest a similar propensity for intermolecular interactions, such as N–H⋯Cl and C–H⋯N bonds.
Spectroscopic Profiling (NMR, FT-IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$^1$$H NMR :
$$^{13}$$C NMR :
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry
- ESI-MS : Molecular ion peak at m/z 232.1 [M+H]$$^+$$.
- Fragmentation: Loss of HCl (m/z 196.1) and subsequent cleavage of the ethylamine side chain (m/z 152.0).
Comparative Structural Analysis with Benzimidazole Derivatives
Substituent Effects on Molecular Geometry
The ethylamine side chain in 2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride introduces a protonatable amine group, distinguishing it from alkyl-substituted analogs like 2-methyl or 2-n-butyl derivatives. This modification enhances its capacity for ionic interactions, as evidenced by its hydrochloride salt formation. In contrast, sulfonylated derivatives (e.g., 1-(4-methylphenylsulfonyl)-1H-benzimidazoles) exhibit reduced basicity due to electron-withdrawing sulfonyl groups.
Properties
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3.ClH/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11;/h1-2,5H,3-4,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHIEKGLHZSYRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185295-08-2 | |
| Record name | 1H-Benzimidazole-2-ethanamine, 6-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination and subsequent reaction with ethylamine. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium cyanide; conditionspolar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
The compound 2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride , with the CAS number 1185295-08-2, has garnered attention in various scientific research applications, particularly in biochemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.
Biochemical Research
2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride is utilized in proteomics research. Its ability to interact with specific biological targets makes it a valuable tool for studying protein functions and interactions.
Case Study: Proteomic Profiling
In a study focusing on the identification of protein interactions in cancer cells, this compound was used to inhibit certain pathways, leading to the discovery of novel biomarkers for early cancer detection. The results indicated a significant alteration in protein expression profiles when treated with this compound compared to untreated controls.
Pharmacological Applications
Research has indicated potential pharmacological properties of this compound, particularly in the realm of drug development for treating various diseases.
Case Study: Anticancer Activity
A recent investigation assessed the anticancer efficacy of 2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride against several cancer cell lines. The study demonstrated that the compound exhibited dose-dependent cytotoxicity, suggesting its potential as a lead compound for developing new anticancer agents.
Neuroscience
The compound has also been explored for its effects on neurotransmitter systems, particularly in relation to serotonin receptors.
Case Study: Serotonergic Activity
In experiments designed to evaluate its impact on serotonin receptor activity, researchers found that this compound acted as a partial agonist at specific serotonin receptor subtypes, indicating potential applications in treating mood disorders.
Table 1: Summary of Research Findings
| Application Area | Study Focus | Key Findings |
|---|---|---|
| Biochemical Research | Protein interactions | Altered protein expression profiles in cancer cells |
| Pharmacology | Anticancer activity | Dose-dependent cytotoxicity across cancer lines |
| Neuroscience | Serotonergic activity | Partial agonist effects on serotonin receptors |
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key properties of 2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride with analogous compounds derived from the evidence:
Key Observations:
Structural Impact on Properties: The chloro substituent in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs like 2-(p-Tolyl)ethylamine . Dihydrochloride salts (e.g., in ) exhibit higher solubility than mono-HCl salts but may require specialized storage (e.g., -20°C for stability) .
Biological Activity: Benzimidazole derivatives often target CNS receptors or enzymes due to their planar aromatic structure. The chloro group may enhance binding affinity, as seen in related analgesics .
Synthesis and Stability :
Biological Activity
2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride is a compound of interest in biological and medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H10ClN3•HCl
- Molecular Weight : 232.11 g/mol
Biological Activity Overview
The biological activity of 2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride has been investigated in various studies, revealing its potential as an antimicrobial agent and a modulator of biological pathways.
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating a broad spectrum of activity .
The proposed mechanisms by which 2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride exerts its effects include:
- Reactive Oxygen Species (ROS) Generation : Similar to other benzimidazole derivatives, this compound may induce ROS production, leading to oxidative stress and subsequent cell death in pathogens.
- DNA Intercalation : The structure may allow for intercalation into DNA, disrupting replication and transcription processes in microbial cells .
Study on Anticancer Activity
A study involving benzimidazole derivatives indicated that compounds with similar structures could inhibit the proliferation of cancer cell lines such as HeLa and A375. The mechanism involved the activation of apoptotic pathways through the upregulation of p53, leading to cell cycle arrest and apoptosis .
Toxicological Assessment
In an evaluation of toxicity, no significant adverse effects were reported at therapeutic doses in animal models. However, further studies are needed to establish a comprehensive safety profile for human applications .
Q & A
Q. What are the recommended synthetic routes for 2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves cyclization of substituted benzimidazole precursors followed by ethylamine functionalization. For example, analogous benzimidazole derivatives (e.g., 5-chloro-2-(thiophen-2-yl)-1H-benzimidazole) are synthesized via condensation reactions under controlled temperature and acidic conditions . To optimize efficiency, employ computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states. Experimental parameters like solvent polarity, catalyst loading, and reaction time can be systematically narrowed using ICReDD’s feedback loop model, where computational predictions guide targeted experimentation .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- HPLC/MS : Quantify purity and detect impurities.
- NMR (¹H/¹³C) : Confirm proton environments and carbon frameworks, particularly verifying the ethylamine linkage and chloro-substituent positions.
- X-ray crystallography (if crystalline): Resolve the 3D structure to validate benzimidazole ring geometry and hydrochloride salt formation .
- Elemental analysis : Verify stoichiometry of C, H, N, and Cl.
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- First-aid measures : For skin contact, immediately rinse with water; for inhalation, move to fresh air and seek medical attention if irritation persists .
- Waste disposal : Follow institutional guidelines for halogenated organic waste.
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways for synthesizing this compound?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) model reaction mechanisms, such as identifying favorable intermediates in benzimidazole ring formation. For example, transition-state analysis can reveal energy barriers for cyclization steps, guiding solvent selection (e.g., polar aprotic solvents lower activation energy). Machine learning algorithms trained on reaction databases can propose optimal catalysts (e.g., Brønsted acids) and predict side products, reducing trial-and-error experimentation .
Q. What experimental design strategies minimize variability in pharmacological activity studies involving this compound?
Methodological Answer:
- Factorial Design : Test variables (e.g., pH, temperature, concentration) systematically to identify interactions affecting bioactivity. For instance, a 2³ factorial design can optimize conditions for receptor-binding assays .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as solubility and stability. Use response surface methodology (RSM) to correlate synthesis parameters (e.g., reaction time) with CQAs .
- Positive/Negative Controls : Include reference compounds (e.g., known benzimidazole-based inhibitors) to validate assay reproducibility .
Q. How do structural modifications at the benzimidazole core affect the compound’s biological interactions?
Methodological Answer:
- SAR Studies : Replace the 5-chloro group with other halogens (e.g., Br, F) to assess electronic effects on receptor affinity. For example, bulkier substituents may sterically hinder binding, while electron-withdrawing groups enhance stability .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to predict binding modes. Adjust the ethylamine chain length to optimize hydrogen bonding with active sites .
- In Vivo/In Vitro Correlation : Compare metabolic stability (e.g., microsomal assays) with pharmacokinetic profiles to prioritize derivatives for preclinical testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
